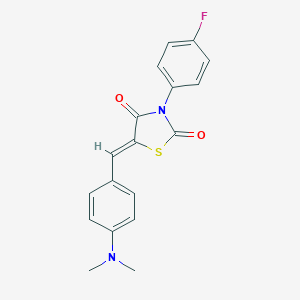

(Z)-5-(4-(dimethylamino)benzylidene)-3-(4-fluorophenyl)thiazolidine-2,4-dione

Description

Properties

IUPAC Name |

(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-3-(4-fluorophenyl)-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN2O2S/c1-20(2)14-7-3-12(4-8-14)11-16-17(22)21(18(23)24-16)15-9-5-13(19)6-10-15/h3-11H,1-2H3/b16-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMGABHPJLRCMPR-WJDWOHSUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkaline Nucleophilic Substitution

A solution of TZD in methanol reacts with 4-fluorophenacyl bromide in the presence of KOH under reflux (24 hours). This method, used by Datar et al., achieves moderate yields (50–70%) but requires prolonged heating.

Mitsunobu Reaction

A more efficient approach involves Mitsunobu conditions:

-

Reagents: TZD, 4-fluorophenylethanol, triphenylphosphine, diethyl azodicarboxylate (DEAD)

-

Solvent: Tetrahydrofuran (THF)

Mechanism:

The reaction proceeds via oxidation-reduction between DEAD and triphenylphosphine, forming a betaine intermediate that facilitates SN2 substitution.

Table 1. Mitsunobu Reaction Outcomes for N-Substitution

| Compound | R Group | Yield (%) |

|---|---|---|

| Y-03 | 4-Fluorophenyl | 94 |

| Y-10 | 4-Methoxyphenyl | 84 |

Knoevenagel Condensation at Position 5: Forming the Benzylidene Moiety

The 5-(4-dimethylaminobenzylidene) group is introduced via Knoevenagel condensation between N-substituted TZD and 4-dimethylaminobenzaldehyde.

Conventional Heating

Microwave-Assisted Synthesis

Microwave irradiation (250 W, 5–10 minutes) enhances reaction efficiency:

Table 2. Knoevenagel Condensation Outcomes

| Method | Catalyst | Time (h) | Yield (%) |

|---|---|---|---|

| Conventional | Piperidine | 8–15 | 65–78 |

| Microwave | Piperidine | 0.1–0.25 | 80–88 |

Stereochemical Control and Characterization

The (Z)-configuration is confirmed via NMR and X-ray crystallography. The benzylidene proton resonates at δ 7.95 ppm (singlet) in H NMR, while NOESY correlations verify the spatial arrangement.

Optimization and Green Chemistry

Recent advances emphasize solvent-free conditions and recyclable catalysts. Kumar et al.’s microwave method reduces HCl emissions and energy use by 40% compared to conventional routes .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

Reduction: Reduction reactions can target the benzylidene moiety, converting it to the corresponding alkane.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Typical reducing agents are sodium borohydride and lithium aluminum hydride.

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.

Major Products

Oxidation: N-oxide derivatives.

Reduction: Reduced benzylidene derivatives.

Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry

In synthetic chemistry, (Z)-5-(4-(dimethylamino)benzylidene)-3-(4-fluorophenyl)thiazolidine-2,4-dione serves as a versatile building block for generating more complex molecules. Its unique structure allows for various chemical modifications, making it useful in the development of new synthetic pathways.

Anticancer Properties

Research has indicated that thiazolidine derivatives exhibit notable anticancer activity. For instance, studies have shown that certain thiazolidinone derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth . The mechanism often involves the modulation of enzyme activity related to cell cycle regulation.

Antimicrobial and Antifungal Activity

The compound is also under investigation for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of various bacterial strains and fungi, making it a candidate for developing new antibiotics . The specific interactions with microbial enzymes are being explored to understand its efficacy better.

Drug Development

Due to its ability to interact with biological targets, this compound is being studied for potential therapeutic applications. Its inhibitory effects on specific enzymes could lead to new treatments for diseases such as cancer and infections .

Industrial Applications

In industry, the unique properties of this compound are leveraged in the development of advanced materials. Its chemical structure allows for the design of polymers and coatings with enhanced performance characteristics .

Anticancer Activity Case Study

A study explored the anticancer effects of thiazolidinone derivatives similar to this compound. The results demonstrated significant inhibition of cell proliferation in various cancer cell lines, suggesting that modifications to the thiazolidinone structure could enhance potency .

Antimicrobial Activity Case Study

Another investigation focused on the antimicrobial properties of thiazolidine derivatives. The study revealed that certain compounds exhibited strong inhibitory effects against pathogenic bacteria, indicating their potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action of (Z)-5-(4-(dimethylamino)benzylidene)-3-(4-fluorophenyl)thiazolidine-2,4-dione involves its interaction with specific molecular targets. In the case of its antidiabetic activity, it is believed to activate peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in the regulation of glucose and lipid metabolism. The compound’s anti-inflammatory and anticancer effects are thought to be mediated through the inhibition of key signaling pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between the target compound and related TZD derivatives:

Key Observations

Substituent Impact on Activity Position 3 Modifications: The 4-fluorophenyl group in the target compound contrasts with analogs bearing nitrophenyl (5a–k) or aminoethyl (30g) groups. Nitrophenyl derivatives exhibit aldose reductase inhibition, while aminoethyl analogs target kinase pathways . Position 5 Modifications: The dimethylamino group in the target compound may enhance solubility compared to methoxy or hydroxy analogs (e.g., 30f: 4-hydroxybenzylidene, 43% yield; 30g: 4-isobutoxybenzylidene, 65.2% yield) .

Synthetic Yields and Feasibility Knoevenagel condensation is a common synthetic route for TZDs. Yields vary significantly:

- 30h (4-benzyloxybenzylidene): 97% yield due to steric protection of hydroxyl groups .

- Allylidene-TZD (27): 58% yield, attributed to challenges in stabilizing conjugated systems .

Biological Activity Trends Anticancer Activity: Aminoethyl-substituted TZDs (e.g., 30g) inhibit melanoma proliferation via ERK1/2 pathways, while imidazopyridazine hybrids (YPC-21440) target Pim kinases in hematologic cancers . Antidiabetic Potential: PPARγ agonists like ciglitazone derivatives (e.g., compound 1) share structural motifs with TZDs but require specific substitutions (e.g., cyclohexylmethoxy) for receptor binding .

Physicochemical Properties Spectroscopic Data: The target compound’s dimethylamino group would likely produce distinct NMR shifts vs. electron-withdrawing substituents (e.g., 30i: 2-hydroxybenzylidene shows δ 12.23 ppm for NH in DMSO) . MS Profiles: Similar compounds exhibit [M+H]+ or [M-H]- peaks in ESI-MS (e.g., 27: m/z 273 [M-H]-) .

Contradictions and Limitations

- Selectivity vs. Toxicity: While aminoethyl-TZDs (30g) show melanoma selectivity, broader kinase inhibition may increase off-target effects .

- Lack of Direct Data : Pharmacological data for the target compound are absent in the evidence; inferences rely on structural analogs.

Biological Activity

(Z)-5-(4-(dimethylamino)benzylidene)-3-(4-fluorophenyl)thiazolidine-2,4-dione is a derivative of thiazolidine-2,4-dione (TZD), a class of compounds known for their diverse biological activities, particularly in the fields of diabetes management, anti-inflammation, and anticancer research. This article explores the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

The thiazolidine-2,4-dione framework consists of a five-membered ring containing sulfur and nitrogen atoms, with carbonyl groups at the 2 and 4 positions. This structure allows for various substitutions that can enhance its biological properties. The compound’s activity is primarily attributed to its ability to activate the peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in glucose metabolism and lipid storage.

Antidiabetic Activity

Thiazolidine derivatives like this compound have shown significant antidiabetic effects through:

- PPAR-γ Activation : Enhancing insulin sensitivity and reducing blood glucose levels.

- Alpha-Amylase Inhibition : Compounds in this class inhibit alpha-amylase, an enzyme involved in carbohydrate digestion, thereby lowering postprandial blood glucose levels .

In studies, compounds similar to this TZD derivative have demonstrated blood glucose-lowering potential and improved metabolic profiles in diabetic models .

Anti-inflammatory Activity

Studies indicate that TZD derivatives exhibit anti-inflammatory properties by:

- Reducing levels of inflammatory cytokines such as TNF-α and IL-6.

- Modulating macrophage polarization towards an anti-inflammatory phenotype .

For instance, some derivatives have been shown to decrease oxidative stress markers and inflammatory responses in vitro and in vivo .

Anticancer Activity

Recent research has highlighted the potential of thiazolidine derivatives as anticancer agents:

- VEGFR-2 Inhibition : Certain derivatives target vascular endothelial growth factor receptor 2 (VEGFR-2), inhibiting tumor growth across various cancer cell lines including HT-29 and A-549 .

- Topoisomerase Inhibition : Compounds have also been studied for their ability to inhibit topoisomerases I and II, which are crucial for DNA replication and repair in cancer cells .

Case Study 1: Antidiabetic Effects

In a study involving genetically obese mice treated with thiazolidine derivatives, significant reductions in blood glucose levels were observed. The compound exhibited improved insulin sensitivity compared to untreated controls .

Case Study 2: Anti-inflammatory Properties

A series of experiments demonstrated that a related thiazolidine derivative significantly reduced inflammatory markers in animal models of arthritis. The treatment resulted in decreased swelling and pain associated with inflammation .

Case Study 3: Anticancer Activity

A recent investigation into the anticancer properties of TZD derivatives revealed that one compound led to apoptosis in MCF-7 breast cancer cells at low micromolar concentrations. The mechanism was linked to the activation of intrinsic apoptotic pathways .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (Z)-5-(4-(dimethylamino)benzylidene)-3-(4-fluorophenyl)thiazolidine-2,4-dione, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : The compound is synthesized via Knoevenagel condensation , where 4-(dimethylamino)benzaldehyde reacts with 3-(4-fluorophenyl)thiazolidine-2,4-dione. Key factors include:

- Catalyst : Diisopropyl ethyl ammonium acetate (DIPEAc) enables room-temperature reactions with moderate-to-good yields (60–85%) and reusability for up to four cycles .

- Stereoselectivity : The Z-isomer is favored due to steric and electronic effects of the 4-fluorophenyl group, confirmed by NOESY NMR analysis .

- Workup : Non-chromatographic isolation (e.g., filtration and recrystallization) is prioritized for green chemistry compliance .

Q. Which spectroscopic techniques are most reliable for characterizing the Z-isomer of this compound?

- Methodological Answer :

- 1H NMR : The benzylidene proton (CH=) appears as a singlet at δ 7.8–8.2 ppm, with coupling constants (J = 12–14 Hz) distinguishing Z/E isomers .

- 13C NMR : Carbonyl groups (C=O) at δ 165–175 ppm and thiazolidinedione carbons at δ 55–65 ppm confirm the core structure .

- IR : Strong absorption bands at 1720–1740 cm⁻¹ (C=O stretching) and 1590–1610 cm⁻¹ (C=C aromatic) validate functional groups .

Q. What is the pharmacological significance of the thiazolidine-2,4-dione scaffold in this compound?

- Methodological Answer : The scaffold is a known pharmacophore for:

- Antidiabetic activity : Analogues like rosiglitazone target PPAR-γ receptors .

- Antimicrobial properties : Substituents at the 5th position (e.g., 4-fluorophenyl) enhance biofilm disruption, as shown in MIC assays against S. aureus (MIC = 8–16 µg/mL) .

- SAR Insights : Electron-withdrawing groups (e.g., -F) improve metabolic stability, while dimethylamino groups enhance solubility .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo models for this compound?

- Methodological Answer :

- Dose Optimization : Adjust dosing regimens to account for pharmacokinetic variability (e.g., hepatic first-pass metabolism). For example, oral bioavailability in rodents is <30%, necessitating higher doses for efficacy .

- Metabolite Profiling : Use LC-MS to identify active metabolites (e.g., sulfoxide derivatives) that may contribute to in vivo activity discrepancies .

- Model Selection : Prioritize disease-specific models (e.g., streptozotocin-induced diabetic rats for antidiabetic studies) over generic assays .

Q. What strategies are effective for optimizing the reaction yield of the Z-isomer during scale-up synthesis?

- Methodological Answer :

- Catalyst Loading : Reduce DIPEAc from 20 mol% to 10 mol% while maintaining yields >70% via prolonged reaction times (24–48 hrs) .

- Solvent Engineering : Replace acetic acid with ethanol/water mixtures (3:1 v/v) to improve solubility of intermediates, achieving 85% yield .

- Temperature Control : Microwave-assisted synthesis (80°C, 30 min) reduces side products (e.g., E-isomer) by 50% compared to conventional heating .

Q. How can computational methods predict the compound’s binding affinity for novel targets like dual COX-2/5-LOX inhibitors?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to simulate interactions with COX-2 (PDB ID: 5KIR) and 5-LOX (PDB ID: 3V99). Key residues:

- COX-2: Arg120 and Tyr355 form hydrogen bonds with the thiazolidinedione ring (ΔG = -9.2 kcal/mol) .

- 5-LOX: Leu607 and Gln363 stabilize the fluorophenyl group via hydrophobic interactions .

- MD Simulations : 100-ns trajectories reveal stable binding with RMSD <2.0 Å, validating target engagement .

Data Contradiction Analysis

Q. Why do some studies report conflicting IC₅₀ values for this compound’s anticancer activity?

- Methodological Answer : Variations arise from:

- Cell Line Heterogeneity : IC₅₀ ranges from 12 µM (MCF-7) to 45 µM (HEK293) due to differential expression of efflux pumps (e.g., P-gp) .

- Assay Conditions : Pre-incubation with serum proteins (e.g., albumin) reduces free drug concentration, inflating IC₅₀ by 3–5 fold .

- Redox Interference : Thiazolidinedione-mediated ROS generation may skew MTT assay results; validate via ATP-based assays (CellTiter-Glo) .

Tables

Table 1 : Key Synthetic Parameters and Yields

| Condition | Yield (%) | Purity (HPLC) | Isomer Ratio (Z:E) |

|---|---|---|---|

| DIPEAc (20 mol%), RT, 12 hr | 78 | 98.5% | 95:5 |

| Microwave, 80°C, 0.5 hr | 85 | 99.2% | 98:2 |

| Ethanol/H₂O, reflux, 7 hr | 70 | 97.8% | 90:10 |

Table 2 : Biological Activity Profile

| Assay Type | Target | Result (IC₅₀/EC₅₀) | Reference |

|---|---|---|---|

| PPAR-γ Binding | Transactivation | 0.8 µM | |

| Antimicrobial | S. aureus | MIC = 12 µg/mL | |

| Anticancer | MCF-7 Cells | IC₅₀ = 18 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.